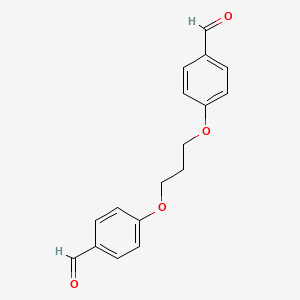

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZNTEQVUNFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423671 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-80-3 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Symmetrical Bis-Aldehyde

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, with the chemical formula C₁₇H₁₆O₄, is a V-shaped symmetrical molecule featuring two formylphenoxy units linked by a flexible three-carbon aliphatic chain.[1][2] This unique structural motif, combining the reactivity of aromatic aldehydes with the conformational flexibility of the propyl ether linkage, has positioned it as a valuable building block in diverse fields of chemical science. Its applications are notable in material science for the synthesis of novel polymers and resins, and it serves as a crucial intermediate in the synthesis of more complex molecules in medicinal chemistry and drug discovery programs.[3][4] The aldehyde functionalities provide reactive sites for the construction of Schiff bases, macrocycles, and other intricate molecular architectures, making a reliable and well-understood synthetic protocol essential for its broader utilization.

This guide provides an in-depth examination of the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Synthetic Strategy: A Deep Dive into the Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[5]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps, as illustrated in the diagram below:

Figure 1: Reaction mechanism for the synthesis of this compound via Williamson ether synthesis.

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a suitable base, typically anhydrous potassium carbonate (K₂CO₃). The choice of potassium carbonate is strategic; it is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) without causing unwanted side reactions with the aldehyde group. The resulting potassium 4-formylphenoxide is a potent nucleophile.

Step 2: Nucleophilic Substitution (SN2). The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 fashion. This process occurs twice, with two molecules of the phenoxide displacing both bromide ions to form the final product. The primary nature of the carbons in 1,3-dibromopropane is ideal for the SN2 mechanism, which is sensitive to steric hindrance.[5]

Key Experimental Parameters and Their Scientific Rationale

| Parameter | Recommended | Rationale |

| Reactants | 4-Hydroxybenzaldehyde, 1,3-Dibromopropane | The core building blocks for the target molecule. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong base that efficiently deprotonates the phenol without promoting side reactions at the aldehyde. Its insolubility in some organic solvents can be advantageous for product workup. |

| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that are excellent for SN2 reactions. They effectively dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile excessively. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products. |

| Stoichiometry | 2.2 : 1 ratio of 4-Hydroxybenzaldehyde to 1,3-Dibromopropane | A slight excess of the phenoxide precursor ensures the complete consumption of the dihalide, minimizing the formation of mono-substituted byproducts. |

Validated Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.

Materials and Equipment

-

4-Hydroxybenzaldehyde

-

1,3-Dibromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (reagent grade)

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step-by-Step Methodology

Sources

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde CAS number 3722-80-3

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (CAS 3722-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 3722-80-3, is a symmetrical aromatic dialdehyde that has emerged as a highly versatile building block in synthetic chemistry. Characterized by two benzaldehyde moieties linked by a flexible three-carbon diether chain, this compound offers two primary points of reactivity at its terminal formyl groups. Its unique V-shaped molecular geometry and semi-rigid nature make it an invaluable scaffold and linker in diverse fields, including medicinal chemistry, polymer science, and the development of advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications, with a particular focus on its utility for professionals in drug discovery and development.

Molecular Profile and Physicochemical Characteristics

The utility of any chemical scaffold is fundamentally dictated by its structure and physical properties. This compound is no exception, with its distinct architecture directly influencing its reactivity and application potential.

Chemical Identity

| Identifier | Value |

| CAS Number | 3722-80-3[3] |

| Molecular Formula | C₁₇H₁₆O₄[1] |

| Molecular Weight | 284.31 g/mol [1] |

| IUPAC Name | 4-[3-(4-formylphenoxy)propoxy]benzaldehyde |

| Common Synonyms | 1,3-Bis(4-formylphenoxy)propane[4] |

Structural Attributes

Single-crystal X-ray crystallography studies have confirmed the compound's distinctive V-shaped conformation in the solid state.[2][5] The two terminal benzene rings are aligned at an angle of approximately 77.4°, with the central propane chain providing a degree of conformational flexibility.[2][5] This specific geometry is critical; it is not a simple linear spacer. This "kinked" structure pre-organizes the two reactive aldehyde groups in a divergent manner, which is highly advantageous for synthesizing macrocycles or linking two separate molecular entities without inducing steric strain.

Physicochemical and Computational Data

A summary of key computational properties is presented below. These values are crucial for predicting the compound's behavior in various solvent systems and its potential pharmacokinetic properties when incorporated into larger drug molecules.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [4] |

| logP (XLogP3-AA) | 2.8 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bond Count | 8 | [4] |

| Physical Form | Solid |

Synthesis, Purification, and Characterization

The accessibility of a building block is paramount for its widespread adoption. This compound can be reliably synthesized in high purity via a standard Williamson ether synthesis, a robust and well-understood reaction.

Principle of Synthesis: Williamson Ether Synthesis

The core of the synthesis involves the nucleophilic substitution reaction between the phenoxide ions of 4-hydroxybenzaldehyde and the electrophilic carbons of 1,3-dibromopropane. A weak base, typically potassium carbonate, is used to deprotonate the phenolic hydroxyl groups, forming the reactive phenoxide nucleophile. The reaction is a double alkylation, occurring at both ends of the propane chain to yield the final symmetrical product.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established literature procedures.[2][5] It is designed to be a self-validating system, with clear steps for reaction monitoring and purification.

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1,3-Dibromopropane (0.4-0.5 eq) - Note: Using a substoichiometric amount of the dibromide minimizes the formation of mono-alkylated byproducts and polymerization.

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Hexane

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir until all solids are dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

-

Initial Heating: Heat the mixture to reflux and maintain for 1 hour. This step ensures the complete formation of the potassium phenoxide salt.

-

Alkylating Agent Addition: Slowly add 1,3-dibromopropane (0.4-0.5 eq) to the refluxing mixture via a dropping funnel.

-

Reaction: Continue to heat the mixture at reflux for 8-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a DCM/hexane mobile phase.[1][2] The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Workup - Extraction: To the resulting solid residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Workup - Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Purification and Characterization

Purification: The crude solid is best purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with dichloromethane (e.g., to a 1:4 DCM:hexane mixture) is effective for separating the product from any unreacted starting material or byproducts.[2][5]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the aldehyde protons (~9.8-10.0 ppm), and the methylene protons of the propane linker (triplets and a central quintet).

-

¹³C NMR: Will show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the aromatic carbons, and the aliphatic carbons of the linker.

-

FTIR Spectroscopy: Will display a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹.

-

Mass Spectrometry: Will confirm the molecular weight of 284.31 g/mol .

Core Reactivity and Applications in Drug Development

The true value of this molecule lies in its bifunctional nature, which allows it to act as a versatile bridge or scaffold.

The Aldehyde: A Gateway to Diverse Functionality

The twin aldehyde groups are the molecule's primary reactive handles. They readily undergo condensation reactions, most notably with primary amines to form Schiff bases (imines).[5] This reaction is highly efficient and forms the basis for many of its applications in creating larger, more complex molecular architectures. This reactivity allows for the straightforward coupling of the linker to amine-containing molecules, such as amino acids, peptides, or other drug fragments.

A Premier Bifunctional Linker in Medicinal Chemistry

In modern drug design, particularly with modalities like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the two active warheads is not merely a spacer but a critical component influencing the final molecule's efficacy, solubility, and cell permeability.[7] While not a PROTAC linker itself, this compound exemplifies the desirable characteristics of a sophisticated linker:

-

Defined Geometry: The V-shape provides a specific spatial orientation for the attached molecules.

-

Tunable Rigidity: The ether linkages and propane backbone offer rotational freedom, providing flexibility that can be crucial for achieving the optimal conformation for biological activity (e.g., forming a stable ternary complex in the case of a PROTAC).

-

Synthetic Accessibility: Its straightforward synthesis and reactive handles allow for its easy incorporation into complex synthetic routes.

It serves as an ideal starting point for building symmetrical inhibitors, dimeric drugs, or molecular probes where two entities need to be held at a specific distance and orientation.

Case Study: Precursor for Chemosensors

A notable application demonstrating its utility is in the synthesis of chemosensors. Researchers have condensed this compound with rhodamine B hydrazide.[5] The resulting bis(rhodamine) B hydrazone functions as a highly selective sensor for certain metal ions. This work highlights how the dialdehyde serves as a structural framework to bring two sensor units together, enabling cooperative binding or enhanced signal output.

Applications in Materials Science

Beyond drug discovery, the compound's bifunctionality is leveraged in materials science.

-

Polymer Synthesis: Its two aldehyde groups make it an excellent monomer for condensation polymerization with diamines or other difunctional molecules to create novel polymers and resins.[1]

-

Ion-Selective Electrodes: It has been successfully used in the fabrication of a polymeric membrane electrode that demonstrates high selectivity for lead(II) ions (Pb²⁺), making it useful for environmental monitoring and industrial applications.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

Hazard Identification

| Hazard Class | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (

) |

Data sourced from Sigma-Aldrich and Ambeed.[6]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C under an inert atmosphere is recommended.[9]

Conclusion

This compound is more than just a simple aromatic dialdehyde; it is a sophisticated and enabling chemical tool. Its well-defined V-shaped structure, coupled with the high reactivity of its terminal aldehyde groups, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. For researchers in drug development, its properties as a semi-flexible, geometrically defined linker are particularly valuable for creating bivalent ligands, molecular probes, and advanced therapeutic agents. Its proven utility in materials science further underscores its importance as a fundamental building block in modern chemical synthesis.

References

- 1. Buy this compound | 3722-80-3 [smolecule.com]

- 2. 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3722-80-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. fishersci.com [fishersci.com]

- 9. 3722-80-3|this compound|BLD Pharm [bldpharm.com]

crystal structure of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

An In-Depth Technical Guide to the Crystal Structure of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the , an organic dialdehyde with the chemical formula C₁₇H₁₆O₄[1]. Through a detailed examination of single-crystal X-ray diffraction data, we elucidate the molecule's distinct three-dimensional architecture and its supramolecular assembly. The compound exhibits a characteristic V-shaped conformation, a direct consequence of the flexible propane-1,3-diyl diether linkage connecting two benzaldehyde moieties. In the solid state, these molecules self-assemble into centrosymmetric dimers via non-classical C—H⋯O hydrogen bonds. Understanding this intricate structural landscape is crucial for leveraging this compound as a versatile building block in supramolecular chemistry, materials science, and the rational design of novel therapeutics.

Introduction: A Molecule of Versatility

This compound is a bifunctional organic compound that has garnered interest for its utility as a precursor in various fields. Its symmetric structure, featuring two reactive aldehyde groups held apart by a flexible diether linker, makes it an ideal candidate for synthesizing more complex molecules such as macrocycles, polymers, and Schiff bases[1][2][3]. The propane bridge imparts a specific conformational freedom that dictates the spatial orientation of the terminal aromatic rings, a critical factor in crystal engineering and host-guest chemistry. The potential for this molecule to interact with biological targets also suggests applications in medicinal chemistry and drug development[1]. This guide delves into the foundational crystallographic data that defines its structural behavior and, consequently, its functional potential.

Synthesis and Crystallization: From Solution to Single Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthetic Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established nucleophilic substitution reaction is reliable and high-yielding. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a mild base, such as potassium carbonate, to form a phenoxide ion. This potent nucleophile then displaces the bromide ions from a difunctional alkylating agent, 1,3-dibromopropane, to form the desired diether linkage. Acetone is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction conditions[2][3].

Purification and Crystal Growth

Post-synthesis, purification is paramount. Column chromatography is the method of choice to separate the desired product from unreacted starting materials and potential side products (e.g., mono-alkylated species). A non-polar solvent system, such as dichloromethane-hexane, effectively elutes the product[2][3].

The final, critical step is crystallization. The slow evaporation of a solvent from a saturated solution of the purified compound is a proven technique. Solvents like dichloromethane or methanol are effective because they provide a balance of solubility and volatility, allowing molecules to organize slowly into a well-ordered crystal lattice[1][2]. The formation of single crystals over a period of days at room temperature indicates a controlled process, essential for achieving the high degree of internal order required for X-ray diffraction analysis[1].

Crystallographic Analysis: The Core Architecture

The definitive structure was elucidated through single-crystal X-ray diffraction, with data collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise snapshot of the atomic positions[2][3].

Crystallographic Data Summary

The key parameters defining the crystal lattice and the conditions of the X-ray experiment are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P2₁/n, which is a common space group for organic molecules[1][3].

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₆O₄ | [2] |

| Formula Weight | 284.30 g/mol | [2] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/n | [1][3] |

| a (Å) | 15.3323 (15) | [2][3] |

| b (Å) | 4.6173 (5) | [2][3] |

| c (Å) | 20.2800 (19) | [2][3] |

| β (°) | 104.783 (1) | [2][3] |

| Volume (ų) | 1388.2 (2) | [2][3] |

| Z (molecules/unit cell) | 4 | [2][3] |

| Temperature (K) | 100 | [2][3] |

| R-factor | 0.039 | [3] |

The Molecular Structure: A Distinct V-Shape

At the molecular level, the compound adopts a notable V-shaped configuration[1][2][3]. The flexible three-carbon chain is the key determinant of this geometry, with the central methylene carbon (C-atom of the -CH₂- group) serving as the apex of the "V"[2][3]. The two terminal benzaldehyde units are oriented at a significant angle relative to each other. The dihedral angle between the planes of the two benzene rings is 77.4 (1)°[2][3]. This non-planar arrangement prevents close co-facial stacking of the aromatic rings within a single molecule and exposes the aldehyde functional groups for intermolecular interactions or chemical reactions.

Caption: Molecular structure of this compound.

Supramolecular Assembly: Dimer Formation

In the crystal lattice, individual molecules do not exist in isolation. They are organized through a network of intermolecular forces. The primary interaction governing the packing of this structure is a pair of non-classical C—H⋯O hydrogen bonds[2][3]. An aromatic hydrogen atom from the benzaldehyde ring of one molecule forms a hydrogen bond with the aldehydic oxygen atom of a neighboring, centrosymmetrically-related molecule. This reciprocal interaction links the molecules into distinct centrosymmetric dimers, which then serve as the fundamental building blocks of the extended crystal structure[2][3].

Caption: Intermolecular C-H···O hydrogen bonds forming a centrosymmetric dimer.

Structural Implications and Potential Applications

The crystallographic data provides invaluable, field-proven insights for drug development and materials science professionals.

-

Predictable Supramolecular Synthon: The formation of C—H⋯O bonded dimers is a robust and predictable interaction. This makes the molecule an excellent synthon for crystal engineering, where the goal is to design solid-state materials with specific architectures and properties.

-

Precursor for Schiff Bases and Polymers: The V-shape and the accessibility of the two aldehyde groups make this compound an ideal monomer for condensation reactions. It can be reacted with primary amines to form Schiff bases, which are important intermediates and ligands for metal complexes[2][3]. Polymerization reactions can also lead to novel materials with defined conformational properties[1].

-

Drug Design and Development: The defined V-shaped geometry provides a rigid scaffold that can be used to position pharmacophores in specific spatial orientations. This is critical for designing molecules that can fit into the binding pockets of proteins or other biological targets. The ether linkages provide metabolic stability, while the aldehyde groups can be modified to introduce other functionalities or act as covalent warheads. Its potential use in fabricating ion-selective electrodes also points to applications in biomedical sensing[1].

Experimental Protocol: Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from published procedures[2][3].

-

Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in acetone (25 mL).

-

Base Addition: Add anhydrous potassium carbonate (2.3 g, 16.4 mmol) to the solution. Causality Note: Potassium carbonate acts as a base to deprotonate the weakly acidic phenolic -OH group, forming the nucleophilic phenoxide.

-

Activation: Heat the mixture to reflux for 1 hour with stirring. This ensures complete formation of the phenoxide salt.

-

Alkylation: Add 1,3-dibromopropane (0.29 mL, 2.7 mmol) dropwise to the refluxing mixture. Causality Note: This is the stoichiometry-limiting reagent and will bridge two phenoxide molecules.

-

Reaction: Continue heating the mixture at reflux for another hour, then leave it to stir for 8 hours at room temperature to ensure the reaction goes to completion.

-

Workup: Remove the acetone solvent under reduced pressure (rotary evaporation). Extract the resulting solid residue with ethyl acetate, which will dissolve the organic product while leaving the inorganic salts (potassium carbonate, potassium bromide) behind.

-

Purification: Remove the ethyl acetate by rotary evaporation. Purify the crude product by column chromatography on silica gel, using a dichloromethane-hexane (1:4 v/v) mixture as the eluent[2][3]. Causality Note: This mobile phase provides the right polarity to separate the slightly polar product from non-polar impurities and highly polar baseline materials.

-

Crystallization: Collect the fractions containing the pure product, combine them, and remove the solvent. Dissolve the resulting solid in a minimal amount of hot dichloromethane and allow the solution to cool and stand at room temperature. Single crystals suitable for X-ray diffraction should form over several days[2].

References

-

Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. [Link]

-

ResearchGate. (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. [Link]

Sources

physical and chemical properties of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in materials science, organic synthesis, and medicinal chemistry. We will delve into its core physical and chemical properties, molecular structure, synthesis protocols, and key applications. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights and detailed methodologies to facilitate its use in advanced research.

Introduction

This compound, with CAS Number 3722-80-3, is a dialdehyde compound characterized by two benzaldehyde units linked via a flexible propane-1,3-dioxy bridge.[1][2] This unique V-shaped molecular geometry is a key determinant of its chemical reactivity and its capacity for interaction with biological systems.[1][3][4] The presence of two reactive aldehyde groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including Schiff bases, polymers, and macrocycles.[1][3] Its structural features are also associated with potential antioxidant properties, making it a compound of interest for pharmacological and toxicological studies.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-[3-(4-formylphenoxy)propoxy]benzaldehyde | [1] |

| CAS Number | 3722-80-3 | [1][2][5] |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3][6] |

| Molecular Weight | 284.31 g/mol | [1][2][6] |

| Physical Form | Solid | |

| Topological Polar Surface Area | 52.6 Ų | [7] |

| Rotatable Bond Count | 8 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Storage Conditions | Refrigerator (2-8°C), Inert atmosphere | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A prominent absorption band is observed at approximately 1697.31 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde groups.[1] The presence of the benzene rings is confirmed by aromatic C=C stretching vibrations appearing around 1601.24 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While a specific spectrum is not provided in the search results, typical chemical shifts for analogous structures would be expected. Protons of the aldehyde group (-CHO) would appear far downfield (δ 9.5-10.5 ppm). Aromatic protons would be found in the range of δ 7.0-8.0 ppm. The protons of the propyl chain would exhibit characteristic shifts, with the O-CH₂ protons appearing around δ 4.0-4.5 ppm and the central CH₂ group at approximately δ 2.0-2.5 ppm.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.

The molecule adopts a distinct V-shape, with the central methylene carbon of the propyl bridge serving as the apex.[3][4] This conformation is significant as it influences the compound's packing in the solid state and its ability to act as a bidentate ligand or building block in supramolecular chemistry. The angle between the two benzene rings is approximately 77.4(1)°.[3][4] In the crystalline state, molecules are linked into centrosymmetric dimers through non-classical C—H⋯O hydrogen bonds.[3][4]

Caption: Molecular structure of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the two aldehyde functional groups.

-

Condensation Reactions : It readily undergoes condensation reactions with primary amines to form Schiff bases.[3] This is a cornerstone reaction for developing chemosensors, metal-organic frameworks (MOFs), and dynamic covalent polymers. For instance, its reaction with rhodamine B hydrazide has been used to prepare chemosensors.[4]

-

Aldol Condensation : As an aldehyde without α-hydrogens, it cannot self-condense. However, it can react with enolizable ketones or aldehydes (like acetone) in a crossed-aldol or Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds.[8][9]

-

Oxidation and Reduction : The aldehyde groups can be easily oxidized to carboxylic acids, yielding 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid, a related compound used in materials science.[1][10] Conversely, they can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄).[1]

-

Wittig Reaction : The aldehyde groups can be converted to alkenes via the Wittig reaction, providing a route to stilbene-like derivatives.

Caption: Key reaction pathways for the title compound.

Experimental Protocol: Synthesis

The most common and efficient synthesis involves a Williamson ether synthesis. The following protocol is adapted from established literature procedures.[1][3][4]

Objective : To synthesize this compound from 4-hydroxybenzaldehyde and 1,3-dibromopropane.

Materials :

-

4-Hydroxybenzaldehyde

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Acetonitrile), anhydrous

-

Ethyl Acetate

-

Dichloromethane

-

Hexane

-

Deionized Water

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (2.0 eq) and anhydrous potassium carbonate (4.0 eq).

-

Solvent Addition : Add anhydrous acetone (or acetonitrile) to the flask to create a stirrable suspension.

-

Initial Heating : Heat the mixture to reflux with vigorous stirring for 1 hour. This step ensures the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylating Agent Addition : Slowly add 1,3-dibromopropane (1.0 eq) to the refluxing mixture.

-

Reaction : Continue to heat the mixture at reflux for several hours (typically 7-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Workup :

-

Purification :

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, typically using a dichloromethane-hexane solvent system as the eluent.[3][4]

-

-

Characterization : Confirm the identity and purity of the white solid product using NMR, IR, and mass spectrometry. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation from a solvent like dichloromethane.[3]

Caption: Workflow for the synthesis of the title compound.

Applications and Research Relevance

This compound is more than a synthetic intermediate; it is an enabling molecule for various advanced applications.

-

Materials Science : Its bifunctional nature allows it to be used as a cross-linker or monomer in the synthesis of polymers and resins.[1] The resulting materials can have tailored thermal and mechanical properties.

-

Pharmaceutical and Biological Research : Preliminary studies suggest that the compound may possess antioxidant properties.[1] Its ability to interact with biological macromolecules like proteins makes it a candidate for further investigation in drug development and as a therapeutic agent.[1]

-

Analytical Chemistry : It has been successfully employed in the fabrication of a selective polymeric membrane electrode for the detection of lead (Pb(II)) ions, which is crucial for environmental and industrial monitoring.[1]

Safety Information

It is imperative to handle this chemical with appropriate safety precautions.

-

GHS Classification : The compound is classified under GHS07 (Harmful).[7]

-

Signal Word : Warning.[7]

-

Hazard Statements : H302: Harmful if swallowed.[7]

-

Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a structurally interesting and synthetically valuable compound. Its well-defined V-shaped geometry and the reactivity of its terminal aldehyde groups provide a robust platform for the design of new materials, chemosensors, and potential therapeutic agents. The straightforward and high-yielding synthesis makes it an accessible building block for a wide array of chemical research endeavors. This guide has provided the core technical information required to utilize this compound effectively and safely in a research environment.

References

- This compound - Smolecule.

- This compound - Sigma-Aldrich.

- 3722-80-3|this compound - BLDpharm.

- 3722-80-3 | this compound | Aryls | Ambeed.com.

- This compound | CAS 3722-80-3 | Chemical-Suppliers.

- 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC - NIH.

- 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde (C007B-517913) - Cenmed Enterprises.

- 4,4′-(Propane-1,3-diyldioxy)

-

1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem. [Link]

- 11 Synthesis Dibenzalacetone | PDF | Aldehyde | Ketone - Scribd.

- The aldol condensation Preparation of dibenzalacetone lab recording - YouTube.

Sources

- 1. Buy this compound | 3722-80-3 [smolecule.com]

- 2. 3722-80-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 3722-80-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. cenmed.com [cenmed.com]

- 7. 3722-80-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. 1,3-Bis(4-carboxyphenoxy)propane | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde molecular weight and formula

An In-depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Introduction

This compound is a symmetrical aromatic dialdehyde that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring two benzaldehyde units linked by a flexible three-carbon ether chain, provides a unique combination of reactivity and conformational adaptability.[1] This guide offers a comprehensive overview of its chemical and physical properties, established synthesis and characterization protocols, and key applications, providing researchers and drug development professionals with a detailed resource for leveraging this compound in their work.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior and potential applications. This section details the core identifiers and structural properties of this compound.

Chemical Identity and Properties

The compound's identity is established by its molecular formula, weight, and various registry numbers. These foundational data points are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][2] |

| IUPAC Name | 4-[3-(4-formylphenoxy)propoxy]benzaldehyde | [1][3] |

| CAS Number | 3722-80-3 | [1][3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [2][3] |

Structural Analysis

Single-crystal X-ray diffraction analysis reveals that this compound adopts a distinct V-shaped conformation in the solid state.[4][5] The propane linker provides significant flexibility, while the two terminal benzaldehyde groups act as reactive sites. This geometry is crucial for its application in forming macrocycles, polymers, and Schiff bases, where the spatial orientation of the aldehyde groups influences the final structure and properties of the product.[4]

Caption: 2D structure of this compound.

Part 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its effective use in research and development.

Synthetic Methodology

The most common and efficient route for synthesizing this compound is through a Williamson ether synthesis. This method involves the reaction of two equivalents of 4-hydroxybenzaldehyde with one equivalent of a 1,3-dihalopropane, typically 1,3-dibromopropane, in the presence of a weak base such as potassium carbonate.[4] The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion that subsequently displaces the bromide ions in a double Sɴ2 reaction.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

-

Reagent Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 eq) and potassium carbonate (4.0 eq) in acetone or acetonitrile.

-

Initial Heating: Heat the mixture to reflux for approximately one hour to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add 1,3-dibromopropane (1.0 eq) to the reaction mixture and continue to reflux for several hours (typically 1-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Reaction Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Extract the resulting solid residue with ethyl acetate and wash with water to remove inorganic salts.[1]

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography using a suitable solvent system, such as dichloromethane-hexane.[4]

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from a solvent like dichloromethane.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is achieved through a combination of spectroscopic and crystallographic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A strong absorption band is observed around 1697 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[1] Aromatic C=C stretching vibrations appear near 1601 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a distinctive singlet for the two equivalent aldehyde protons (CHO) at approximately δ 9.91 ppm.[1] Other signals corresponding to the aromatic and aliphatic protons confirm the overall molecular structure.

-

X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray analysis is employed. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]

| Crystallographic Parameter | Reported Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 15.3323(15) Å |

| b | 4.6173(5) Å |

| c | 20.2800(19) Å |

| β | 104.783(1)° |

| (Data obtained from crystallographic studies)[1] |

Part 3: Applications in Research and Development

The bifunctional nature of this compound makes it a valuable component in several scientific fields.

Caption: Key application areas for the title compound.

-

Organic and Polymer Synthesis: The two aldehyde groups are prime sites for condensation reactions, particularly with primary amines to form Schiff bases.[4] This reactivity allows it to be used as a monomer for the synthesis of poly(Schiff bases) and other polymers or as a cross-linking agent in material science.[1]

-

Pharmaceutical and Medicinal Chemistry: Research suggests that the compound possesses potential biological activities, including antioxidant properties.[1] Its structure can serve as a scaffold or a flexible linker in the design of more complex molecules for drug development. The ability to interact with biological targets makes it a candidate for further pharmacological investigation.[1]

-

Analytical Chemistry: An interesting application is its use in the fabrication of a polymeric membrane electrode for the selective detection of lead ions (Pb(II)).[1] The specific coordination of the oxygen atoms within the molecule likely contributes to its selectivity for this heavy metal ion.

Part 4: Safety and Handling

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound.

Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be an irritant, sensitizer, or acutely toxic.

| Hazard Class | Code | Description |

| Pictogram | GHS07 | |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed |

| Precautionary | P280 | Wear protective gloves/clothing/eye protection. |

| Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| (Information sourced from supplier safety data)[3][6] |

Storage and Handling Guidelines

-

Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage is in a refrigerator at 2-8°C.[7]

Conclusion

This compound is a well-characterized and synthetically accessible compound with significant utility. Its defined molecular structure, bifunctional reactivity, and interesting applications in materials science, medicinal chemistry, and analytical sensors make it a valuable tool for scientific innovation. The protocols and data presented in this guide provide a solid foundation for researchers looking to incorporate this versatile molecule into their work.

References

-

This compound (C007B-517913) - Cenmed Enterprises. (URL: [Link])

-

Ali, Q., Shah, M. R., & Ng, S. W. (2010). 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1620. (URL: [Link])

-

(PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - ResearchGate. (URL: [Link])

Sources

- 1. Buy this compound | 3722-80-3 [smolecule.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound | 3722-80-3 [sigmaaldrich.com]

- 4. 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3722-80-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. 3722-80-3|this compound|BLD Pharm [bldpharm.com]

IUPAC name for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

An In-Depth Technical Guide to 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Foreword: A Molecule of Versatility and Potential

In the landscape of modern chemical synthesis, the demand for versatile, bifunctional building blocks is insatiable. These molecules serve as the crucial linchpins in constructing complex architectures, from advanced polymers to targeted therapeutic agents. It is within this context that this compound emerges as a compound of significant interest. Its symmetrical structure, featuring a flexible propane-1,3-dioxy linker connecting two reactive benzaldehyde moieties, offers a unique combination of geometric precision and chemical reactivity.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the logic of its characterization, and the breadth of its applications. The protocols and data presented herein are synthesized from established literature and best practices, intended to serve as a reliable foundation for your own investigations.

Core Molecular Identity and Physicochemical Profile

Understanding a molecule begins with its fundamental identifiers and properties. This compound is a symmetrical aromatic dialdehyde. The central propane linker imparts a notable "V-shape" to the molecule, with the two benzene rings aligning at an angle of approximately 77.4°.[1][2] This non-linear geometry is critical, as it influences crystal packing and the spatial orientation of products derived from it.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[3-(4-formylphenoxy)propoxy]benzaldehyde | [3] |

| CAS Number | 3722-80-3 | [3][4][5] |

| Molecular Formula | C₁₇H₁₆O₄ | [3][4] |

| Molecular Weight | 284.31 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [6] |

| Consensus Log Po/w | ~2.65 - 4.05 (Varies by calculation method) | [6] |

Synthesis Pathway: A Guided Williamson Ether Synthesis

The most common and efficient route to synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the alkylation of two equivalents of a phenoxide with a suitable dihaloalkane. The causality behind the chosen reagents and conditions is key to achieving a high yield of the desired product while minimizing side reactions.

The overall reaction is the nucleophilic substitution of 1,3-dibromopropane with 4-hydroxybenzaldehyde.

Caption: Overall schematic of the Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating workflow, incorporating in-process checks and a robust purification strategy. It is adapted from a method reported in the crystallographic analysis of the title compound.[1][2]

Materials:

-

4-Hydroxybenzaldehyde (8.2 mmol, 1.0 g)

-

1,3-Dibromopropane (2.7 mmol, 0.29 mL) - Note: 4-hydroxybenzaldehyde is in excess to drive the reaction to disubstitution.

-

Potassium Carbonate (K₂CO₃), anhydrous (16.4 mmol, 2.3 g)

-

Acetone (25 mL)

-

Ethyl Acetate

-

Dichloromethane-Hexane mixture (1:4 v/v)

-

Standard laboratory glassware for reflux, extraction, and chromatography.

Workflow Diagram:

Caption: Experimental workflow from reaction to purification.

Procedure:

-

Reactant Preparation: Dissolve 4-hydroxybenzaldehyde (1 g, 8.2 mmol) in acetone (25 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Expertise Note: Acetone is an excellent solvent for the reactants and has a suitable boiling point for reflux. It is polar enough to dissolve the phenoxide salt intermediate but does not interfere with the reaction.

-

-

Base Addition: Add anhydrous potassium carbonate (2.3 g, 16.4 mmol) to the solution.

-

Expertise Note: K₂CO₃ is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group. It is heterogeneous in acetone, which simplifies its removal by filtration after the reaction. Using a strong base like NaOH could promote side reactions involving the aldehyde group.

-

-

Phenoxide Formation: Heat the mixture to reflux for 1 hour. This step ensures the complete formation of the potassium phenoxide intermediate.

-

Alkylation: Add 1,3-dibromopropane (0.29 ml, 2.7 mmol) dropwise to the refluxing mixture.

-

Reaction Completion: Continue heating the mixture. The original protocol suggests 1 hour, but allowing it to proceed for up to 8 hours can ensure higher conversion.[1][2]

-

Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up (Part 1 - Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up (Part 2 - Extraction): Extract the resulting solid material with ethyl acetate.[1][2] The organic product will dissolve, while the inorganic salts (K₂CO₃, KBr) will not. Filter the mixture to remove the salts, and collect the ethyl acetate filtrate.

-

Purification (Part 1 - Chromatography): Remove the ethyl acetate under reduced pressure. Purify the crude product by column chromatography using a dichloromethane-hexane (1:4) mixture as the mobile phase.[1][2]

-

Expertise Note: This solvent system provides good separation of the desired disubstituted product from any unreacted 4-hydroxybenzaldehyde and the monosubstituted intermediate.

-

-

Purification (Part 2 - Recrystallization): For obtaining high-purity crystals suitable for analysis, the purified product can be recrystallized from dichloromethane.[1]

Analytical Characterization

Validation of the molecular structure is paramount. A combination of spectroscopic techniques provides a comprehensive and definitive confirmation of identity and purity.

Table 2: Key Spectroscopic Signatures

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | ~1697 cm⁻¹ | Strong absorption characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.[3] |

| ~1601 cm⁻¹ | Aromatic C=C stretching vibrations, confirming the presence of the benzene rings.[3] | |

| ~1250-1000 cm⁻¹ | C-O (ether) stretching vibrations. | |

| ¹H NMR (300 MHz, CDCl₃) | δ ~9.8 ppm (s, 2H) | Aldehyde protons (-CHO). |

| δ ~7.8 ppm (d, 4H) | Aromatic protons ortho to the aldehyde group. | |

| δ ~7.0 ppm (d, 4H) | Aromatic protons ortho to the ether linkage. | |

| δ ~4.2 ppm (t, 4H) | Methylene protons adjacent to oxygen (-O-CH₂-). | |

| δ ~2.3 ppm (quint, 2H) | Central methylene protons (-CH₂-CH₂-CH₂-). | |

| X-Ray Crystallography | V-shaped molecule | Confirms the three-dimensional structure and intermolecular interactions, such as C-H···O hydrogen bonds forming centrosymmetric dimers in the crystal lattice.[1][2] |

Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The two aldehyde groups are readily available for a variety of chemical transformations, making it a valuable intermediate.

-

Polymer and Materials Science: The dialdehyde functionality allows it to act as a cross-linker or a monomer in the synthesis of polymers and resins.[3] It can undergo condensation reactions with amines to form poly(Schiff bases) or be used in the fabrication of specialized materials.[1]

-

Chemosensors and Ionophores: The compound has been successfully used as an ionophore in the fabrication of a polymeric membrane electrode for the selective detection of Lead (Pb(II)) ions.[3] The ether oxygens and aldehyde groups can coordinate with metal ions, leading to a measurable response.

-

Organic and Medicinal Chemistry: It serves as a versatile intermediate for creating more complex molecules.[3] The aldehyde groups can be oxidized to carboxylic acids, reduced to alcohols, or used in reactions like the Wittig or aldol condensations.[3] Its structure is a scaffold that may interact with biological macromolecules like proteins, suggesting potential applications in drug development, possibly as a linker for PROTACs or as a base for developing antioxidant compounds.[3] A key application is its condensation with primary amines to form Schiff bases, which can then be used to create larger supramolecular structures, such as inclusion compounds with cyclodextrins.[1][2]

Caption: Key application areas for the title compound.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Classification: GHS07 (Harmful).

-

Hazard Statements: H302 (Harmful if swallowed).[6]

-

Precautionary Statements:

-

Storage: Store in a refrigerator under an inert atmosphere (2-8°C).[5]

Conclusion

This compound is more than just a catalog chemical; it is a well-characterized, accessible, and highly functional molecular tool. Its straightforward synthesis, combined with the reactivity of its terminal aldehyde groups and the specific geometry imparted by its flexible linker, makes it a valuable asset for researchers in materials science, sensor development, and synthetic organic chemistry. Understanding the principles behind its creation and application allows scientists to leverage its full potential in designing the next generation of advanced materials and molecules.

References

-

Title: this compound (C007B-517913) Source: Cenmed Enterprises URL: [Link]

-

Title: 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: (PDF) 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde Source: ResearchGate URL: [Link]

Sources

- 1. 4,4′-(Propane-1,3-diyldioxy)dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 3722-80-3 [smolecule.com]

- 4. cenmed.com [cenmed.com]

- 5. 3722-80-3|this compound|BLD Pharm [bldpharm.com]

- 6. 3722-80-3 | this compound | Aryls | Ambeed.com [ambeed.com]

solubility of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde in common solvents

An In-depth Technical Guide to the Solubility of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This compound is a bifunctional aromatic aldehyde that serves as a critical building block in the synthesis of advanced polymers, covalent organic frameworks (COFs), and complex macrocycles. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for successful experimental design, reaction optimization, and material processing. This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data table to equip the researcher with the theoretical principles, predictive tools, and detailed experimental protocols necessary to determine and rationalize its solubility in a range of common laboratory solvents. We will explore the molecule's structural attributes, present a robust methodology for empirical solubility determination, and discuss the practical implications for its application in scientific research.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is not merely a physical constant; it is a critical parameter that dictates its reactivity, bioavailability, and processability. For a molecule like this compound, which is often employed in solution-phase reactions to construct larger, more complex architectures, solubility directly impacts reaction kinetics, yield, and the purity of the final product. Insufficient solubility can lead to heterogeneous reaction mixtures, resulting in low yields and difficult purification, while high solubility ensures homogenous conditions necessary for precise molecular assembly.

This guide is structured to provide a logical progression from theoretical prediction to practical, empirical measurement. We will first dissect the molecular structure to form a qualitative hypothesis about its solubility profile. Subsequently, we will provide a detailed, step-by-step experimental protocol for quantitative solubility determination, a method that can be adapted for a wide range of similar organic compounds.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. To predict the behavior of this compound, we must first analyze its structural features.

Molecular Structure Analysis:

-

Aromatic Rings: The two benzene rings are nonpolar (hydrophobic) and will favor interactions with nonpolar solvents through van der Waals forces.

-

Aldehyde Groups (-CHO): The aldehyde groups are polar and can act as hydrogen bond acceptors. This feature introduces a capacity for interaction with polar solvents like alcohols or water.

-

Ether Linkages (-O-): The ether groups are also polar and can act as hydrogen bond acceptors, further contributing to potential solubility in polar solvents.

-

Propane Linker (-CH2CH2CH2-): The three-carbon aliphatic chain is flexible and nonpolar, adding to the molecule's hydrophobic character.

Overall Prediction: The molecule possesses a mixed character. It has significant nonpolar surface area due to the aromatic rings and the alkyl chain, but also contains multiple polar functional groups capable of hydrogen bonding. This duality suggests that the compound will exhibit poor solubility in highly polar solvents like water and also in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. For instance, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are expected to be effective.

The logical relationship for selecting appropriate solvents based on the solute's structure can be visualized as follows:

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid solvent. This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation solubility.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, THF, DCM, DMSO, Hexane)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation of Calibration Curve:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards of decreasing concentration.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

-

Plot a graph of absorbance/peak area versus concentration. This curve will be used to determine the concentration of the unknown saturated solutions.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter membrane and avoid adsorption effects.

-

Filter the remaining solution directly into a clean vial.

-

Immediately dilute the filtrate with a known volume of solvent to bring its concentration within the linear range of the previously prepared calibration curve.

-

Analyze the diluted filtrate using the same analytical method (UV-Vis or HPLC) used for the standards.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

The following diagram illustrates this experimental workflow:

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table. While specific experimental data for this compound is not widely published, the following table provides a template with hypothetical but chemically reasonable values based on the structural analysis performed in Section 2.

Table 1: Predicted Solubility of this compound in Common Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility Category | Hypothetical Value (mg/mL) |

| Hexane | Nonpolar | Very Poorly Soluble | < 0.1 |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | 1 - 5 |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | 20 - 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | 25 - 60 |

| Acetone | Polar Aprotic | Sparingly Soluble | 5 - 15 |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 150 |

| Ethanol | Polar Protic | Sparingly Soluble | 1 - 5 |

| Water | Polar Protic | Insoluble | < 0.01 |

Interpretation of Results: The hypothetical data align with our initial analysis. The highest solubility is predicted in strong polar aprotic solvents like DMSO and DMF, which are excellent at solvating large, complex organic molecules. Solvents like THF and DCM are also effective. The compound is expected to be poorly soluble in both the nonpolar extreme (hexane) and the highly polar, protic extreme (water), where the energetic cost of disrupting the solvent's hydrogen-bonding network is too high.

Conclusion and Practical Implications

Understanding the solubility profile of this compound is fundamental to its effective use. This guide provides the theoretical foundation and a detailed experimental framework for researchers to confidently determine this crucial property. For professionals in materials science and drug development, this knowledge is directly applicable:

-

Reaction Chemistry: The choice of solvent can now be made on an empirical basis to ensure homogenous reaction conditions, leading to higher yields and more predictable outcomes in the synthesis of COFs and other polymers.

-

Purification: Knowledge of differential solubility is key to developing effective crystallization and chromatography purification methods. A solvent in which the compound is sparingly soluble at room temperature but soluble when heated is an ideal candidate for recrystallization.

-

Material Processing: For applications involving films or membranes, solubility data is essential for selecting appropriate solvents for spin-coating, casting, or electrospinning processes.

By following the principles and protocols outlined herein, researchers can demystify the solubility of this and other novel compounds, accelerating the pace of discovery and innovation.

References

-

OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Dalapati, S., Jin, E., Addicoat, M., Heine, T., & Jiang, D. (2016). A-Luminescent Covalent Organic Framework for Selectively Detecting Anionic Nitroaromatic Explosives. Journal of the American Chemical Society, 138(18), 5797–5800. [Link].

An In-depth Technical Guide on the Thermal Stability of 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Abstract

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a pivotal bifunctional monomer utilized in the synthesis of advanced polymers, such as poly(azomethine-ether)s, and in the development of specialized chemosensors. Its distinct V-shaped molecular architecture, comprising two benzaldehyde units linked by a flexible propane-1,3-dioxy bridge, imparts unique properties to the materials derived from it.[1][2] The thermal stability of this monomer is a critical parameter, directly influencing its processability during high-temperature polymerization reactions and defining the operational limits of the resulting products. This guide provides a comprehensive analysis of the structural factors governing the thermal stability of this compound, outlines authoritative protocols for its empirical thermal characterization, and discusses its anticipated decomposition pathways based on established chemical principles.

Introduction: Structural Significance and Applications

This compound, with the chemical formula C₁₇H₁₆O₄, is a solid organic compound whose utility stems from its reactive terminal aldehyde groups.[1][3] These groups readily undergo condensation reactions, particularly with primary amines, to form Schiff bases (azomethines), which are precursors to a wide range of thermally stable polymers and coordination complexes.[4]

Key application areas include:

-

High-Performance Polymers: It serves as a fundamental building block for poly(azomethine-ether)s, materials valued for their thermal resistance and specific optical and electrochemical properties.[1]

-

Material Science: The compound is employed in fabricating specialized resins and polymeric membrane electrodes, for instance, for the selective detection of lead (II) ions.[1]

-

Organic Synthesis: It acts as a versatile intermediate in creating more complex molecules with potential applications in pharmaceuticals and medicinal chemistry.[1]

The thermal integrity of the monomer is paramount. During solution polycondensation, which can require elevated temperatures to proceed efficiently, the monomer must remain intact to ensure the formation of high molecular weight polymers with the desired repeating unit structure. Any premature decomposition would lead to defects in the polymer chain, compromising the final material's mechanical and thermal properties.

Molecular Structure and Its Influence on Thermal Stability

The thermal stability of a molecule is intrinsically linked to its bond energies and overall structure. The V-shaped geometry of this compound, confirmed by X-ray crystallography, is a result of the flexible three-carbon aliphatic chain connecting the two rigid phenoxybenzaldehyde units.[2][4]

Caption: Molecular Structure of this compound.

The molecule's thermal stability is dictated by the following structural features:

-

Aromatic Rings: The two benzene rings are inherently stable due to electron delocalization and require significant thermal energy to undergo cleavage.

-

Ether Linkages (C-O-C): The aryl-oxygen bond is stronger than the alkyl-oxygen bond due to the partial double bond character from resonance with the aromatic ring. The aliphatic C-O bonds in the propane-dioxy bridge are typically the most susceptible to initial thermal scission.[5][6]

-

Aldehyde Groups (-CHO): While reactive in condensation chemistry, the carbon-carbon bond attaching the aldehyde group to the aromatic ring is quite strong. The C=O bond itself is very stable. Thermal decomposition involving the aldehyde is more likely to proceed via decarbonylation at very high temperatures or through radical-mediated pathways.[7]

-

Aliphatic Propyl Bridge (-CH₂-CH₂-CH₂-): This flexible chain provides conformational freedom but its C-C single bonds are, along with the alkyl C-O bonds, potential points of initial thermal degradation compared to the more robust aromatic systems.

Recommended Methodologies for Thermal Analysis

Caption: Standard Experimental Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound is stable and subsequently decomposes by measuring the change in mass as a function of temperature.

Step-by-Step Protocol:

-

Instrumentation: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen, 99.99% purity) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙ), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (Tₘ), glass transition temperature (T₉) for amorphous phases, and crystallization events by measuring the heat flow into or out of a sample as a function of temperature.

Step-by-Step Protocol:

-

Instrumentation: Calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 25°C to a temperature just above the expected melting point (e.g., 200°C) at 10°C/min. This removes the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).

-

Second Heat: Ramp from 0°C to a temperature below the onset of decomposition (determined by TGA, e.g., 300°C) at 10°C/min. The second heating scan provides data on the intrinsic properties of the material.

-

-

Data Analysis: Analyze the second heating curve to determine the glass transition temperature (T₉, a step change in the baseline) and the melting point (Tₘ, an endothermic peak).

Anticipated Thermal Behavior and Decomposition Pathways

In the absence of direct empirical data, a scientifically grounded prediction of thermal behavior can be made by analyzing the compound's structure and data from analogous molecules, such as other aromatic ethers and aldehydes.

Predicted Thermal Profile

The thermal decomposition is expected to be a multi-step process.

| Parameter | Anticipated Value / Event | Causality and Rationale |

| Melting Point (Tₘ) | ~150 - 200°C | Crystalline solid nature. The exact value depends on crystal packing energy and intermolecular forces. |